

# Key literature on 2-Methyl-3-(trifluoromethyl)phenylboronic acid.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	2-Methyl-3-(trifluoromethyl)phenylboronic acid
Cat. No.:	B1521852

[Get Quote](#)

An In-Depth Technical Guide to **2-Methyl-3-(trifluoromethyl)phenylboronic Acid**: Synthesis, Properties, and Advanced Applications

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists working with **2-Methyl-3-(trifluoromethyl)phenylboronic acid**. We will delve into its fundamental properties, synthesis, and critical role as a building block in modern organic chemistry, with a particular focus on its application in the synthesis of complex pharmaceutical intermediates.

## Introduction and Strategic Importance

**2-Methyl-3-(trifluoromethyl)phenylboronic acid** (CAS No. 947533-86-0) is a highly versatile and strategically important reagent in organic synthesis.<sup>[1][2]</sup> Its utility is primarily anchored in its function as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.<sup>[3][4]</sup> The unique substitution pattern on the phenyl ring—an ortho-methyl group and a meta-trifluoromethyl group—imparts specific steric and electronic properties that are invaluable in drug discovery and materials science.

The trifluoromethyl (-CF<sub>3</sub>) group is a cornerstone of modern medicinal chemistry, known for its ability to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity through strong electrostatic interactions.<sup>[5][6][7][8]</sup> The adjacent methyl group

introduces steric hindrance that can influence reaction kinetics, selectivity, and the final conformation of the coupled product, offering a powerful tool for fine-tuning molecular architecture.<sup>[9]</sup>

Caption: Chemical structure of **2-Methyl-3-(trifluoromethyl)phenylboronic acid**.

## Physicochemical Properties and Handling

Understanding the physical and chemical properties of a reagent is paramount for its effective and safe use in experimental design.

Property	Value	Source
CAS Number	947533-86-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BF <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	203.95 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white solid	<a href="#">[1]</a>
Boiling Point	282.6±50.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.31±0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
pKa	7.63±0.58 (Predicted)	<a href="#">[1]</a>
Storage Temperature	2-8°C	<a href="#">[1]</a>

## Handling and Safety Precautions:

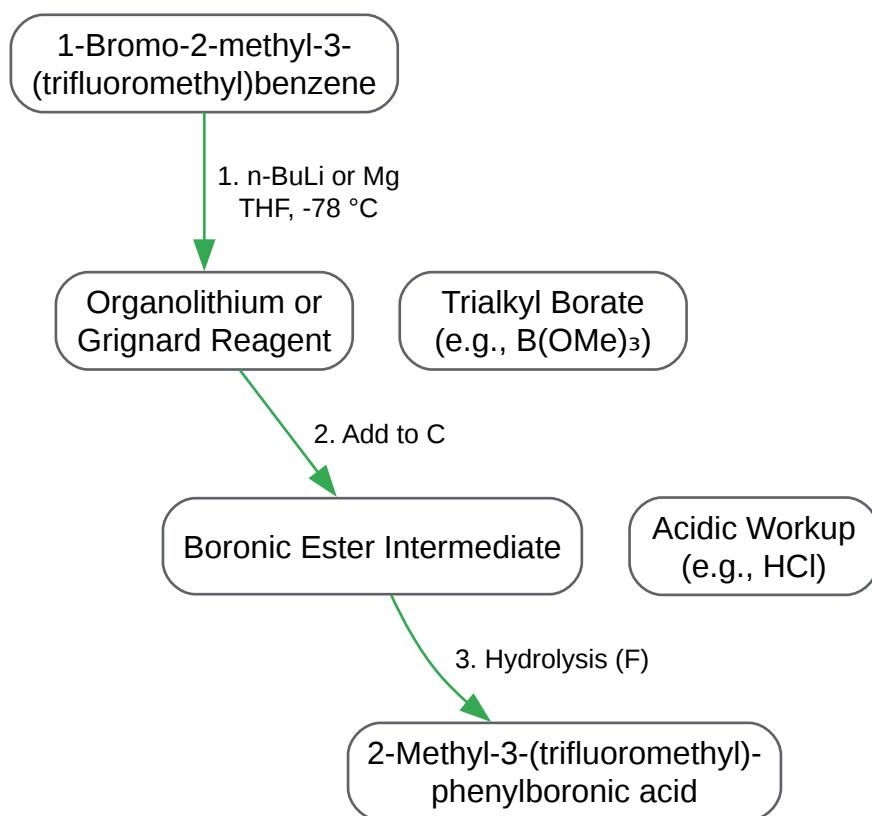
Arylboronic acids are generally classified as irritants. Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.<sup>[10][11]</sup>
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.<sup>[12][13]</sup> Avoid contact with skin and eyes.<sup>[11]</sup> Wash hands thoroughly after handling.<sup>[12][13]</sup>

- Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) to prevent degradation, particularly dehydration to the corresponding boroxine (trimer).[1][11]
- First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes.[11][12] If inhaled, move to fresh air.[12] Seek medical attention if irritation persists.

## Synthesis Pathway

While multiple proprietary methods exist, a common and logical synthetic route to arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. The synthesis of **2-Methyl-3-(trifluoromethyl)phenylboronic acid** would typically start from 1-bromo-2-methyl-3-(trifluoromethyl)benzene.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **2-Methyl-3-(trifluoromethyl)phenylboronic acid**.

Causality Behind Experimental Choices:

- Starting Material: Aryl bromides are ideal precursors due to their commercial availability and reactivity.
- Organometallic Formation: The use of n-butyllithium (n-BuLi) or magnesium (for Grignard formation) at low temperatures (-78 °C) is critical to prevent side reactions and ensure regioselective metal-halogen exchange.
- Electrophile: Trialkyl borates, such as trimethyl borate or triisopropyl borate, serve as the boron source. The reaction forms a boronic ester intermediate.
- Hydrolysis: A simple acidic workup hydrolyzes the boronic ester to the final boronic acid product.

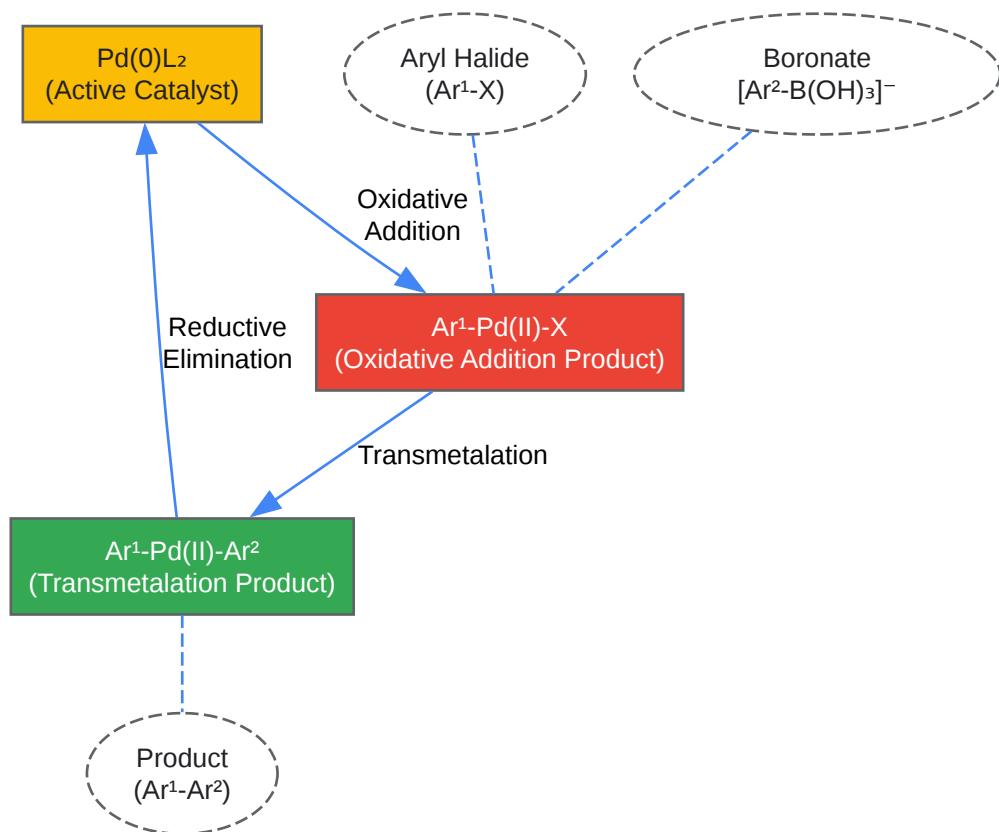
## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp<sup>2</sup>)–C(sp<sup>2</sup>) bonds.<sup>[6][14]</sup> This reaction is a cornerstone of synthetic chemistry due to its mild conditions and high tolerance for a wide variety of functional groups.<sup>[3]</sup>

## Catalytic Cycle

The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle. The presence of a base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.<sup>[4]</sup>

Figure 3: The Suzuki-Miyaura Catalytic Cycle

[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-Methyl-3-trifluoromethyl-phenylboronic acid CAS#: 947533-86-0 [amp.chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Key literature on 2-Methyl-3-(trifluoromethyl)phenylboronic acid.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1521852#key-literature-on-2-methyl-3-trifluoromethyl-phenylboronic-acid>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)